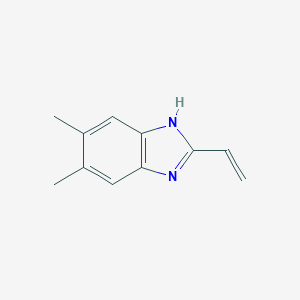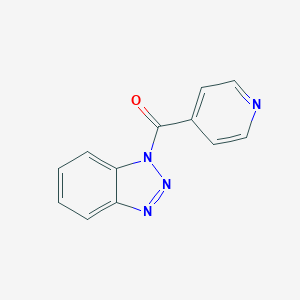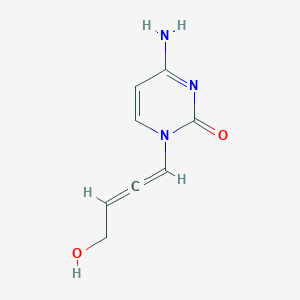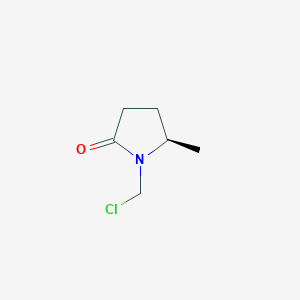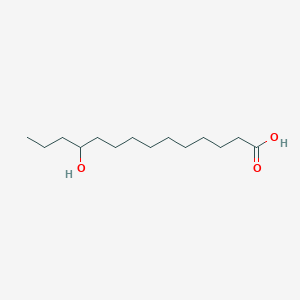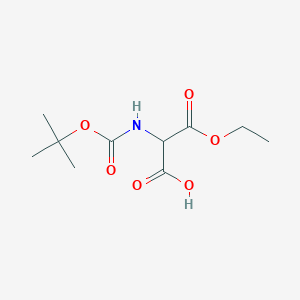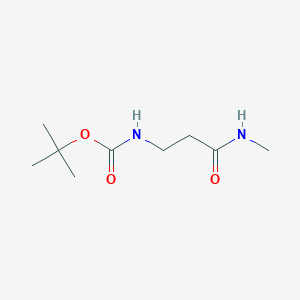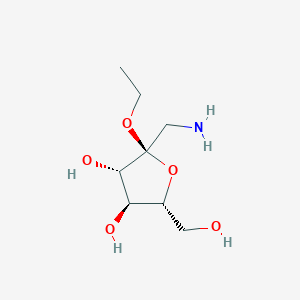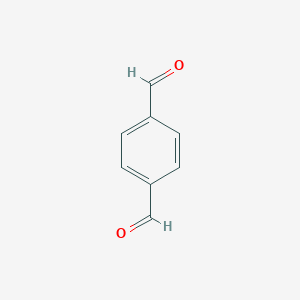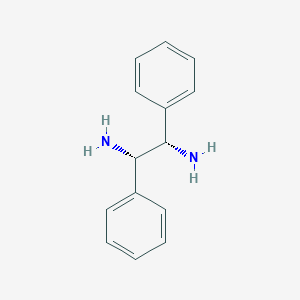
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI), also known as TETEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TETEN is a nitroalkene derivative of pyridine, and its unique structure makes it an attractive molecule for research in the fields of pharmacology, biochemistry, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, cell proliferation, and cell migration. 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways, including the p53 pathway and the mitochondrial pathway.
Biochemische Und Physiologische Effekte
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of oxidative stress, and the modulation of various signaling pathways. 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has also been shown to possess antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI). One area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) in vivo. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor and anti-inflammatory effects of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI), which could lead to the development of more effective therapies for cancer and inflammatory diseases. Finally, further research is needed to explore the potential applications of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) in other fields, such as agriculture and environmental science.
Synthesemethoden
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with various reagents. One of the most commonly used methods for the synthesis of 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by nitration, reduction, and dehydration.
Wissenschaftliche Forschungsanwendungen
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, 2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as arthritis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
149049-87-6 |
|---|---|
Produktname |
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) |
Molekularformel |
C8H15N3O3 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
(2R,4R)-2-ethoxy-4-methyl-5-nitro-1,2,3,4-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C8H15N3O3/c1-3-14-6-4-5(2)7(11(12)13)8(9)10-6/h5-6,10H,3-4,9H2,1-2H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
GBIQIEPKEKXDHE-PHDIDXHHSA-N |
Isomerische SMILES |
CCO[C@@H]1C[C@H](C(=C(N1)N)[N+](=O)[O-])C |
SMILES |
CCOC1CC(C(=C(N1)N)[N+](=O)[O-])C |
Kanonische SMILES |
CCOC1CC(C(=C(N1)N)[N+](=O)[O-])C |
Synonyme |
2-Pyridinamine,6-ethoxy-1,4,5,6-tetrahydro-4-methyl-3-nitro-,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



